molecular formula C10H10BrF2NO B6293949 4-Bromo-2,5-difluoro-N-propylbenzamide CAS No. 2379321-23-8

4-Bromo-2,5-difluoro-N-propylbenzamide

Cat. No.: B6293949
CAS No.: 2379321-23-8
M. Wt: 278.09 g/mol
InChI Key: RXJNLQVPRPLCQD-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoro-N-propylbenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine at position 4, fluorine atoms at positions 2 and 5, and an N-propyl group attached to the amide nitrogen. Its synthesis likely involves amidation of 4-bromo-2,5-difluorobenzoyl chloride with propylamine, with careful control to preserve substituent positions .

Properties

IUPAC Name

4-bromo-2,5-difluoro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO/c1-2-3-14-10(15)6-4-9(13)7(11)5-8(6)12/h4-5H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJNLQVPRPLCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2,5-difluoro-N-propylbenzamide typically involves the reaction of 4-bromo-2,5-difluorobenzoyl chloride with propylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2,5-difluoro-N-propylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2,5-difluoro-N-propylbenzamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluoro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The target compound’s structural analogs differ in halogen placement, alkyl chain length, or additional functional groups. Key examples include:

Compound Name Substituents Alkyl Chain/Group Molecular Weight Key Properties/Applications
4-Bromo-2,5-difluoro-N-propylbenzamide Br (C4), F (C2, C5) N-propyl ~274.07 g/mol* High lipophilicity; potential CNS agent
2-Bromo-N-[3-(diethylamino)propyl]-4-fluorobenzamide Br (C2), F (C4) N-(3-diethylaminopropyl) 331.22 g/mol Enhanced solubility (basic amine); possible pharmaceutical intermediate
4-Bromo-2-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide Br (C4), F (C2) N-(tetrahydrofuran-2-ylmethyl) 302.14 g/mol Oxygen-containing group; improved bioavailability
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide Br (C4) N-(di-n-propylthiourea) Not reported Thiourea moiety; metal coordination applications

*Calculated based on C₁₀H₁₀BrF₂NO.

Key Observations :

  • Alkyl chain impact : The N-propyl group balances hydrophobicity, whereas bulkier groups (e.g., tetrahydrofuran-2-ylmethyl) may hinder membrane permeability .
  • Functional group diversity : Thiourea derivatives (e.g., ) exhibit distinct coordination chemistry, diverging from the target’s likely pharmaceutical focus.

Halogenated Phenethylamine Analogs

Though pharmacologically distinct, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) shares positional similarities with the target compound:

Compound Name Core Structure Substituents Key Properties
4-Bromo-2,5-difluoro-N-propylbenzamide Benzamide Br (C4), F (C2, C5) Non-psychoactive; potential agrochemical/pharmaceutical use
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) Phenethylamine Br (C4), OMe (C2, C5) Hallucinogenic; Schedule I controlled substance

Key Observations :

  • Substituent electronics : Methoxy groups (electron-donating) in 2C-B enhance serotonin receptor affinity, whereas fluorine (electron-withdrawing) in the target may reduce CNS activity .
  • Structural rigidity : The benzamide core lacks the flexible ethylamine chain of 2C-B, limiting psychedelic effects .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • LogP : The target compound’s logP (estimated ~2.8) is higher than 2C-B (logP ~1.5) due to fluorine’s hydrophobicity and the propyl chain .
  • Water solubility: Lower than analogs with ionizable groups (e.g., 2-bromo-N-[3-(diethylamino)propyl]-4-fluorobenzamide ).

Metabolic Stability

    Biological Activity

    4-Bromo-2,5-difluoro-N-propylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and applications in various fields, particularly in medicinal chemistry.

    4-Bromo-2,5-difluoro-N-propylbenzamide is characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a benzamide backbone. The presence of these halogen atoms significantly influences the compound's reactivity and biological interactions.

    The biological activity of 4-Bromo-2,5-difluoro-N-propylbenzamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Key mechanisms include:

    • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
    • Receptor Interaction : It can bind to specific receptors, influencing signaling pathways that regulate cellular functions.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of 4-Bromo-2,5-difluoro-N-propylbenzamide. Research indicates that it may disrupt critical pathways involved in tumor progression. For instance, compounds with similar structures have been shown to target the PI3K/AKT pathway, which is frequently activated in malignant tumors .

    Case Studies

    • In Vitro Studies : In cell line assays, derivatives of 4-Bromo-2,5-difluoro-N-propylbenzamide exhibited significant cytotoxicity against various cancer cell lines. For example, compounds similar to this benzamide demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231) and hepatocellular carcinoma (HepG2) cells .
    • Mechanistic Insights : Studies have shown that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death.

    Comparative Analysis

    To understand the efficacy of 4-Bromo-2,5-difluoro-N-propylbenzamide relative to other compounds, a comparative analysis was performed:

    Compound NameIC50 (μM)Target Pathway
    4-Bromo-2,5-difluoro-N-propylbenzamide2.49PI3K/AKT
    5-Fluorouracil (5-FU)7.75Thymidylate synthase
    Ligustrazine–chalcone hybrid1.76PI3K/AKT

    This table illustrates that 4-Bromo-2,5-difluoro-N-propylbenzamide exhibits comparable or superior potency against certain cancer cell lines compared to established chemotherapeutics like 5-FU .

    Applications in Research and Industry

    The compound is not only significant in medicinal chemistry but also has applications across various scientific disciplines:

    • Drug Development : Its structure serves as a pharmacophore for designing new anticancer agents.
    • Biochemical Research : Utilized in studies examining enzyme-ligand interactions and protein modulation.
    • Industrial Chemistry : Acts as a building block for synthesizing more complex molecules.

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